

Technical Guide: Synthesis and Isotopic Purity of Bromoethane-13C2

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Compound of Interest

Compound Name: Bromoethane-13C2

CAS No.: 34189-75-8

Cat. No.: B1339984

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Executive Summary

Bromoethane-13C2 (Ethyl Bromide-13C2) is a critical stable isotope-labeled reagent used primarily to introduce a detectable ethyl moiety into pharmaceutical candidates and metabolic tracers. Unlike its natural abundance counterpart, this isotopologue allows for precise mass spectrometric quantification (M+2 shift) and NMR structural elucidation (

coupling) of ethylated analytes.

This guide outlines a high-fidelity synthesis protocol using Phosphorus Tribromide (

), selected for its superior atom economy and milder conditions compared to the HBr/

route. We prioritize yield maximization of the expensive Ethanol-13C2 precursor and rigorous isotopic validation.

Synthetic Pathway & Mechanism[1][2]

Reaction Design

The preferred route utilizes the nucleophilic substitution of Ethanol-13C2 with Phosphorus Tribromide. This method minimizes the risk of acid-catalyzed elimination (ethylene formation) and isotopic dilution.

Reaction Stoichiometry:

Mechanism of Action

The reaction proceeds via an

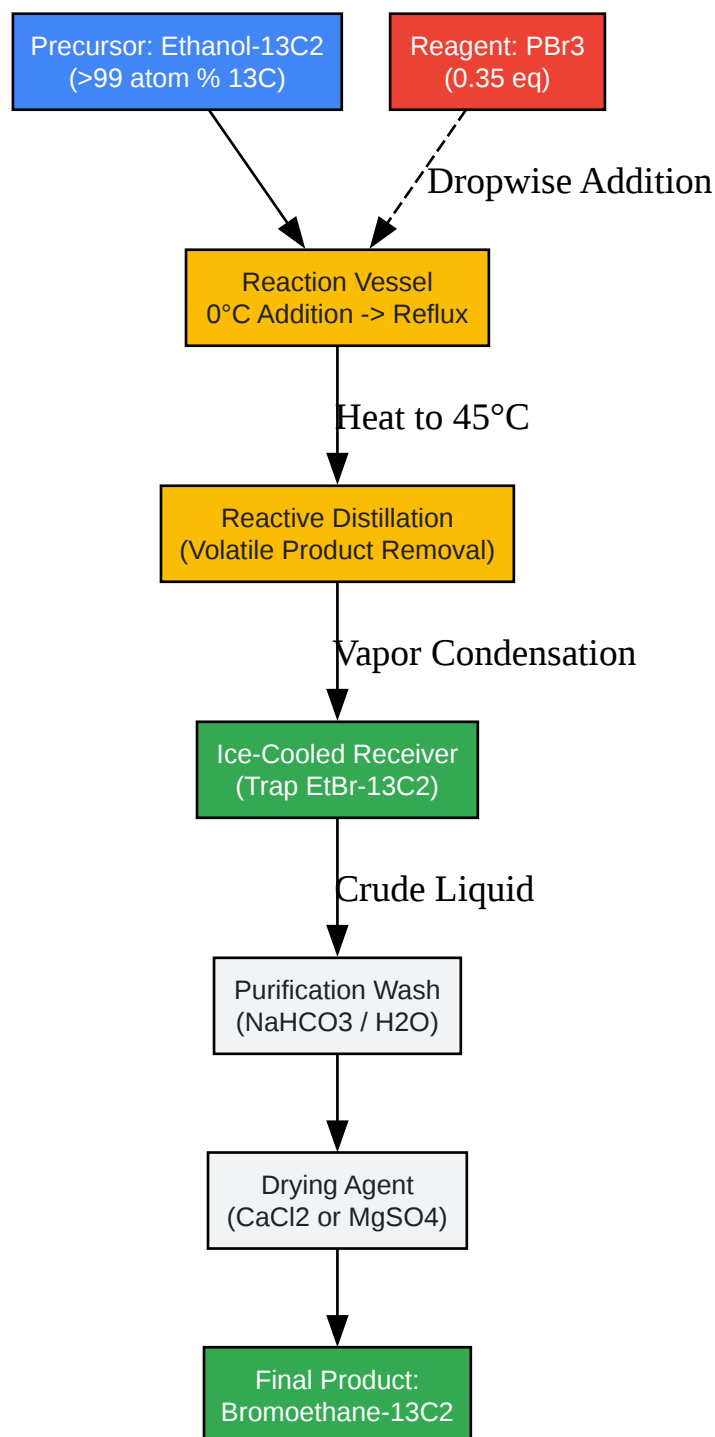
mechanism:

- Activation: The hydroxyl oxygen of ethanol attacks the phosphorus atom, displacing a bromide ion and forming a reactive alkoxyphosphonium intermediate.
- Substitution: The displaced bromide ion acts as a nucleophile, attacking the α -carbon (backside attack), displacing the *tert*-leaving group ().
- Repeat: This cycle repeats for the remaining P-Br bonds.

Note on Stereochemistry: While ethanol is achiral, this mechanism implies inversion of configuration. If applying this protocol to chiral secondary alcohols, inversion would be observed.^[1]

Workflow Diagram

The following diagram illustrates the synthesis and isolation logic, emphasizing the critical "Trap & Distill" phase due to Bromoethane's volatility (bp 38.4 °C).



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Figure 1: Synthetic workflow for **Bromoethane-13C2** emphasizing containment of the volatile product.

Experimental Protocol

Safety Warning: Bromoethane is a suspected carcinogen and a potent alkylating agent.[2][3]

reacts violently with water. All operations must be performed in a functioning fume hood.

Materials

- Ethanol-13C2: 5.0 g (0.104 mol) [Isotopic Purity >99%]
- Phosphorus Tribromide (
): 10.5 g (0.039 mol, slight excess)
- Equipment: 50 mL 2-neck RBF, addition funnel, short-path distillation head, ice-water bath.

Step-by-Step Methodology

- Setup: Equip the 50 mL RBF with a magnetic stir bar and an addition funnel. Connect the distillation head directly to a receiving flask submerged in an ice-salt bath (-10°C). Rationale: The product boils at ~38°C; active cooling is mandatory to prevent yield loss.
- Chilling: Charge the RBF with Ethanol-13C2 and cool to 0°C.
- Addition: Add
 dropwise over 30 minutes. Rationale: The reaction is exothermic. Rapid addition can cause boil-over and loss of the volatile product.
- Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.
- Distillation: Gently heat the reaction flask (oil bath at 50-60°C). The **Bromoethane-13C2** will distill over into the cooled receiver. Stop heating when no more distillate is observed.
- Washing: Transfer the distillate to a small separatory funnel. Wash with 2 mL of ice-cold 5%
 (to remove acid traces) followed by 2 mL of cold water.
- Drying: Separate the lower organic layer (Density ~1.46 g/mL) and dry over anhydrous
 for 20 minutes.

- Final Isolation: Decant the dried liquid into a tared, amber vial with a Teflon-lined cap. Store at 4°C.

Analytical Validation (Isotopic & Chemical Purity)

Validating the double-label incorporation requires analyzing the unique spin-coupling patterns in NMR and the mass shift in MS.

Nuclear Magnetic Resonance (NMR)

In natural abundance Bromoethane,

signals are singlets (decoupled). In **Bromoethane-13C2**, the direct bond between two nuclei creates a large scalar coupling (

).

Nucleus	Chemical Shift (, ppm)	Multiplicity (Coupled)	Coupling Constant ()	Interpretation
(C1)	~26.5 ppm	Doublet ()		-Carbon attached to Br
(C2)	~19.2 ppm	Doublet ()		Methyl Carbon
	~3.4 ppm ()	D-Q-D*		Giant splitting due to

*Note: The proton spectrum will appear extremely complex due to simultaneous coupling to the neighbor protons (

) and the attached

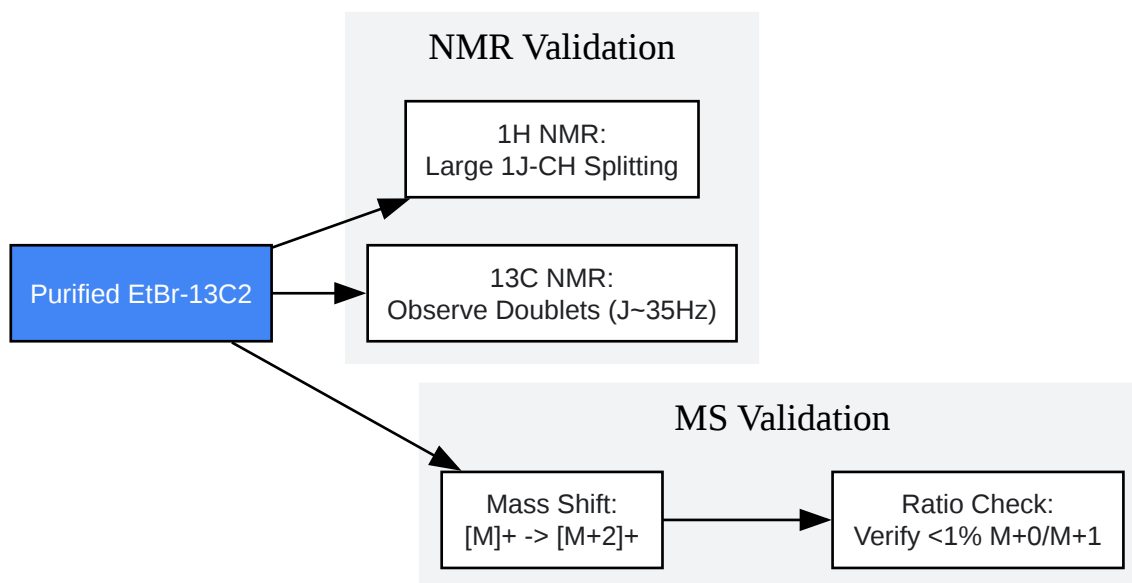
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). The "satellites" seen in standard NMR become the main signals.

Mass Spectrometry (MS)

- Method: GC-MS (EI source).
- Target Ion: Molecular ion
- Natural EtBr:
108 () and 110 () in a 1:1 ratio.
- EtBr-¹³C₂: The entire cluster shifts by +2 Da.
 - Major peaks:
110 and 112.
 - Purity Calculation: The absence of peaks at 108/110 (corrected for Br isotopes) indicates high isotopic enrichment.

Analytical Logic Diagram



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Figure 2: Analytical decision tree for confirming isotopic enrichment.

Applications in Drug Development[5]

- Metabolic Tracing: The -ethyl group is metabolically stable against exchange but can be tracked during dealkylation events (e.g., by CYP450 enzymes). The released Acetaldehyde- $^{13}\text{C}_2$ can be quantified in plasma.
- Bioavailability Studies: Co-dosing a "cold" drug with a -labeled analog (microdosing) allows simultaneous PK profiling using LC-MS/MS without radioisotopes.
- Internal Standards: **Bromoethane- $^{13}\text{C}_2$** is used to synthesize fully labeled ethylated standards (e.g., Ethyl glucuronide- $^{13}\text{C}_2$) for forensic alcohol testing.

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